molecular formula C8H8BrNO B1344629 1-(5-Bromo-3-methylpyridin-2-yl)ethanone CAS No. 1211533-25-3

1-(5-Bromo-3-methylpyridin-2-yl)ethanone

Cat. No. B1344629
M. Wt: 214.06 g/mol
InChI Key: OAICIMNWBGAWRI-UHFFFAOYSA-N
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Description

“1-(5-Bromo-3-methylpyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 1211533-25-3. It has a molecular weight of 214.06 and its molecular formula is C8H8BrNO . It is a solid substance stored in dry, room temperature conditions .


Molecular Structure Analysis

The Inchi Code for “1-(5-Bromo-3-methylpyridin-2-yl)ethanone” is 1S/C8H8BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Several studies have been dedicated to the synthesis of new heterocyclic compounds using "1-(5-Bromo-3-methylpyridin-2-yl)ethanone" or structurally related molecules as precursors or intermediates. These synthetic efforts have led to the creation of compounds with potential biological activities, including immunosuppressive, immunostimulatory, and cytotoxic effects against various cancer cell lines. For example, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives demonstrated significant biological activities, including potent immunosuppression and cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (H. Abdel‐Aziz et al., 2011).

Modulation of Carcinogen Metabolizing Enzymes

Research has also explored the modulation of carcinogen metabolizing enzymes by new fused heterocycles pendant to 5,6,7,8-tetrahydronaphthalene derivatives. This study found that certain derivatives could significantly induce epoxide hydrolase, glutathione S-transferases, and quinine reductase activity, suggesting a potential role in cancer prevention or treatment (N. Hamdy et al., 2010).

Crystal Structure and Molecular Interaction Studies

The structural characterization of compounds derived from "1-(5-Bromo-3-methylpyridin-2-yl)ethanone" has provided insights into their molecular interactions and potential mechanisms of action. For instance, the crystal structure analysis of 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine revealed weak C—H⋯N interactions, contributing to the understanding of its molecular geometry and potential interaction sites for biological activity (Buwen Huang et al., 2010).

Luminescent Properties for Imaging and Sensing Applications

The preparation and characterization of terbium and europium complexes with amino-alkenone type ligands derived from "1-(5-Bromo-3-methylpyridin-2-yl)ethanone" have revealed their luminescent properties. Such properties suggest potential applications in imaging and sensing, where the specific luminescence of terbium and europium ions can be exploited (Jun Xu et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAICIMNWBGAWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277487
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-3-methylpyridin-2-yl)ethanone

CAS RN

1211533-25-3
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211533-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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